molecular formula C3H5ClO2 B146722 Methyl chloroacetate CAS No. 96-34-4

Methyl chloroacetate

Cat. No. B146722
CAS RN: 96-34-4
M. Wt: 108.52 g/mol
InChI Key: QABLOFMHHSOFRJ-UHFFFAOYSA-N
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Description

Methyl chloroacetate (MCA) is a chemical compound that has been utilized in various applications, including as an extraction solvent for enhancing the separation and concentration of neutral compounds in environmental water samples . It is also a key intermediate in the synthesis of other chemicals and has been used in phase transfer catalysis to produce methyl (methylthio) acetate .

Synthesis Analysis

The synthesis of MCA can be achieved through different methods. One approach involves the reaction of methyl chloroacetate with sodium methanethiolate in the presence of a phase transfer catalyst, yielding methyl (methylthio) acetate . Another method for synthesizing carbon-14 labeled MCA involves a two-step process starting from carbon-14 labeled dimethyl oxalate, which is a convenient oxalyl chloride equivalent .

Molecular Structure Analysis

Methyl chloroacetate exhibits polymorphism, which means it can exist in different crystalline forms. Raman, IR, and 35Cl NQR spectroscopic studies have shown that there are at least two polymorphic phases in solid MCA . The conformational properties of MCA have been discussed, and it is proposed that both cis and gauche isomers exist in the liquid phase, with the cis isomer remaining in both crystalline phases .

Chemical Reactions Analysis

MCA has been used in various chemical reactions. For instance, it has been employed as an extraction solvent coupled with micellar electrokinetic chromatography for the separation of neutral compounds . Additionally, MCA is involved in the synthesis of methyl (methylthio) acetate through the reaction with sodium methanethiolate . Furthermore, methyl dichlorofluoroacetate, which can be prepared from MCA, has been used in a zinc(0)–copper(I) chloride-promoted reaction with carbonyl compounds to synthesize (Z)-α-fluoro-α,β-unsaturated carboxylates .

Physical and Chemical Properties Analysis

The physical and chemical properties of MCA are influenced by its molecular structure and the presence of polymorphic phases. The vibrational spectra and thermal analysis provide insights into these properties . MCA's utility as an extraction solvent also highlights its chemical properties, such as its ability to enhance the concentration of analytes in liquid-liquid semimicroextraction .

Scientific Research Applications

Synthesis and Medicinal Applications

Methyl chloroacetate (MCA) has been used in the synthesis of various pharmacologically active compounds. For instance, Romanenko et al. (2018) synthesized 7-n-butyl-3-methyl-8-thioxanthine derivatives using MCA, which showed significant hypoglycemic activity, suggesting potential applications in diabetes treatment (Romanenko et al., 2018). Similarly, Dewangan et al. (2015) used MCA in synthesizing 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives with analgesic and anti-inflammatory properties (Dewangan et al., 2015).

Analytical and Environmental Chemistry

MCA serves as an effective solvent in analytical chemistry. Wang et al. (2007) demonstrated its use as an extraction solvent coupled with micellar electrokinetic chromatography for separating neutral compounds, enhancing concentration in environmental water samples (Wang et al., 2007). Sheng (2011) also reported similar applications of MCA in liquid-liquid semimicroextraction for environmental sample analysis (Sheng, 2011).

Industrial Applications

In industrial chemistry, MCA is utilized in various synthetic processes. Wei (2008) reported the synthesis of methyl chloroacetate from chloroacetic acid and methanol under microwave irradiation, indicating its utility in efficient chemical synthesis (Wei, 2008). Yu-ping (2004) used MCA in the synthesis of methyl (methylthio) acetate via phase transfer catalysis, highlighting its role in simplifying chemical processes (Yu-ping, 2004).

Environmental Safety Studies

Studies have also explored the environmental and biological impacts of MCA. Qi-ai (2005) investigated the effects of MCA on rat testis tissue and serum testosterone levels, contributing to the understanding of its environmental safety (Qi-ai, 2005).

Safety And Hazards

Methyl chloroacetate is highly flammable and insoluble in water . It is extremely corrosive to the eyes, skin, nose, throat, and upper respiratory tract . Inhalation may be fatal as a result of spasm, inflammation and edema of the larynx and bronchi, chemical pneumonitis, and pulmonary edema . Symptoms of exposure include burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting .

properties

IUPAC Name

methyl 2-chloroacetate
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InChI

InChI=1S/C3H5ClO2/c1-6-3(5)2-4/h2H2,1H3
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InChI Key

QABLOFMHHSOFRJ-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)CCl
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Molecular Formula

C3H5ClO2
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DSSTOX Substance ID

DTXSID9041576
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Molecular Weight

108.52 g/mol
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Physical Description

Methyl chloroacetate appears as a crystalline solid or a solid dissolved in a liquid. Insoluble in water and denser than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals., Liquid, Clear liquid with odor that is pungent and sweet; [Hawley] Colorless liquid; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

266 °F at 760 mmHg (USCG, 1999), 130 °C, BP: 130-132 °C, 129.5 °C
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Flash Point

125 °F (USCG, 1999), 57 °C, 135 °F (57 °C) (open cup), 57 °C o.c.
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Solubility

In water, 4.6X10+4 mg/L at 20 °C, In water, 5.2 g/100 mL at 19.8 °C (5.2X10+4 mg/L), Miscible with alcohol, ether, Very soluble in acetone, benzene, ethyl ether, ethanol, Miscible with oxygenated solvents, Solubility in water, g/100ml at 19.8 °C: 5.2
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Density

1.2337 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.236 g/cu cm at 20 °C, 1.2 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.02
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Vapor Density

1.24 (Air = 1), Relative vapor density (air = 1): 3.7
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Vapor Pressure

16.54 mmHg (USCG, 1999), 7.63 [mmHg], 7.63 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 650
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Product Name

Methyl chloroacetate

Color/Form

Liquid, Colorless liquid

CAS RN

96-34-4
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Melting Point

-26 °F (USCG, 1999), -32.3 °C, -32.1 °C
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Synthesis routes and methods

Procedure details

As in Example 1, but with 25 g of Co2 (CO)8 and 2.5 l of methanol, at 5.2 at. CO and 60° C., 868 g (8 moles) of chloroacetic acid methyl ester is reacted for 51/2 hours at a pH of approximately 8.0 with 1.67 kilograms of 17.8% sodium methylate (5.5 moles) in methanol. After processing, 660 g of malonic acid dimethyl ester is obtained (yield 91%) plus 22 g of acetic acid methyl ester (yield 5.5%) and about 20 g of high-boiling compounds, and 271 g of chloroacetic acid methyl ester.
Quantity
868 g
Type
reactant
Reaction Step One
Quantity
1.67 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,020
Citations
N Vin, F Battin-Leclerc, O Herbinet - Industrial & Engineering …, 2019 - ACS Publications
The pyrolysis of a halogenated ester, methyl chloroacetate (MC), under dilute atmosphere … In a first attempt to extrapolate the results obtained with methyl chloroacetate to ethyl …
Number of citations: 4 pubs.acs.org
K Aarset, KG Boldermo, K Hagen - Journal of Molecular Structure, 2010 - Elsevier
The molecular structure and conformational composition of methyl chloroacetate, H 2 ClCC(O)OCH 3 , have been determined by gas-phase electron-diffraction (GED), using results …
Number of citations: 3 www.sciencedirect.com
JE Katon, D Sinha - Spectrochimica Acta Part A: Molecular Spectroscopy, 1977 - Elsevier
… ir spectra of methyl chloroacetate and methyl chloroacetate-ds … spectra of methyl chloroacetate and methyl chloroacetate-d, … spectra of methyl chloroacetate and methyl chloroacetate-d, …
Number of citations: 14 www.sciencedirect.com
GS Gadaginamath, SR Pujar, RR Kavali - 2003 - nopr.niscpr.res.in
… 1 was carried out with methyl chloroacetate and K2C03 in refluxing dry … with methyl chloroacetate revealing chemoselective reaction of C5-hydroxy group towards methyl chloroacetate …
Number of citations: 7 nopr.niscpr.res.in
LT Kanerva - Journal of the Chemical Society, Perkin Transactions 2, 1990 - pubs.rsc.org
… In aqueous methanol, the consecutive reactions, the esterification of chloroacetic acid with methanol and the acidcatalysed hydrolysis of methyl chloroacetate (Scheme), may also be of …
Number of citations: 5 pubs.rsc.org
EK Euranto, NJ Cleve - Acta chem. scand, 1963 - actachemscand.org
… To get more information on the kinetics of this reaction type, the hydrolysis of chloromethyl chloroacetate was studied because it could be assumed on the basis of structural effects that …
Number of citations: 43 actachemscand.org
A Takeda, S Tsuboi, T Hongo - Bulletin of the Chemical Society of …, 1973 - journal.csj.jp
… The Darzens-type condensation of c-haloaldehyde (2) with methyl chloroacetate has been … The reaction of 2-bromo-2methylpropanal (2d) with methyl chloroacetate gave x-chloro-y,y-…
Number of citations: 8 www.journal.csj.jp
GS Hammond, MT McCall, O Yonemitsu… - Journal of the …, 1970 - ACS Publications
… unchanged by the addition of either methyl chloroacetate or chloroacetamide. The unquenched portion of the fluorescence has the same spectral distribution as that in solutions without …
Number of citations: 5 pubs.acs.org
W Jun, Z Tianlong, D Ziwen, L Haicheng… - Journal of Molecular …, 2022 - Elsevier
Isobaric vapour-liquid equilibrium (VLE) data for binary systems containing methyl chloroacetate (MC) + methyl 2-chloropropionate (M2C), MC + methyl dichloroacetate (MDC), and …
Number of citations: 1 www.sciencedirect.com
LK Christensen, JC Ball… - The Journal of Physical …, 2000 - ACS Publications
Smog chamber/FTIR techniques were used to study the Cl atom initiated oxidation of CH 3 C(O)OCH 3 in 700 Torr of N 2 /O 2 at 296 K. Relative rate techniques were used to measure k(…
Number of citations: 99 pubs.acs.org

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